
2'-Azetidinomethyl-2,5-dimethylbenzophenone
Description
2'-Azetidinomethyl-2,5-dimethylbenzophenone is a benzophenone derivative characterized by a 2,5-dimethyl substitution pattern on one aromatic ring and an azetidinomethyl group (a four-membered nitrogen-containing ring) attached to the second aromatic ring. This structural motif combines the planar benzophenone core with a conformationally constrained azetidine moiety, which may enhance solubility, bioavailability, or biological activity compared to simpler benzophenones.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-8-9-15(2)18(12-14)19(21)17-7-4-3-6-16(17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNMJPIMFKLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643708 | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-89-7 | |
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzophenone Core
The initial step in synthesizing this compound involves creating the benzophenone structure through a Friedel-Crafts acylation reaction. This reaction generally requires:
Reagents :
- 2,5-dimethylbenzoyl chloride
- Benzene
- Lewis acid catalyst (e.g., aluminum chloride)
-
- Temperature: Typically maintained at low temperatures to control the reaction rate.
- Time: Reaction duration can vary from several hours to overnight depending on conditions.
This process leads to the formation of 2,5-dimethylbenzophenone, which serves as the foundation for further modification.
Detailed Reaction Mechanisms
The synthesis involves several key reactions that can be analyzed for efficiency and yield optimization:
Friedel-Crafts Acylation Mechanism
Formation of Electrophile : The Lewis acid activates the acyl chloride, generating a more reactive electrophile.
Electrophilic Attack : The activated electrophile attacks the benzene ring, leading to acylation and formation of a resonance-stabilized carbocation intermediate.
Deprotonation : A base abstracts a proton from the carbocation, yielding the benzophenone product.
Nucleophilic Substitution Mechanism
Nucleophilic Attack : The azetidine acts as a nucleophile and attacks the carbonyl carbon of the benzophenone derivative.
Formation of Tetrahedral Intermediate : This leads to a tetrahedral intermediate that rearranges to form the final product after elimination of a leaving group.
Rearrangement and Product Formation : The final azetidine-substituted product is formed after stabilization.
Characterization Techniques
To ensure successful synthesis and purity of this compound, various characterization techniques can be employed:
Technique | Purpose |
---|---|
NMR Spectroscopy | Confirm substitution patterns and molecular structure |
Mass Spectrometry | Validate molecular weight and identify fragmentation patterns |
Infrared Spectroscopy | Identify functional groups (e.g., C=O stretching) |
HPLC | Assess purity levels (>98% recommended) |
Applications
The unique structure of this compound allows for diverse applications in:
Pharmaceutical Development : As an intermediate in synthesizing drugs targeting specific biological pathways.
Material Science : Utilized in developing specialty chemicals with tailored properties due to its ability to undergo various chemical transformations.
Chemical Reactions Analysis
Types of Reactions: 2’-Azetidinomethyl-2,5-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidine derivatives
Scientific Research Applications
2’-Azetidinomethyl-2,5-dimethylbenzophenone has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as photoresists and coatings
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-2,5-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone core structure enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Benzophenones
Key Observations :
- Methyl groups at the 2,5 positions (as opposed to 2,6 or 3,5) influence molecular planarity. For example, (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone exhibits a dihedral angle of 61.95° between aromatic rings, larger than unsubstituted benzophenone (54°), suggesting reduced conjugation and altered electronic properties .
Physical Properties
Table 2: Comparative Physical Data
Key Observations :
- Hydroxy-substituted benzophenones exhibit strong intermolecular hydrogen bonding (e.g., O–H⋯O in 2-hydroxy-3,5-dimethylbenzophenone), which increases melting/boiling points compared to non-polar methylated analogs .
- Azetidinomethyl groups may reduce crystallinity due to steric hindrance, though this requires experimental validation.
Biological Activity
2'-Azetidinomethyl-2,5-dimethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure, featuring an azetidine ring and a benzophenone moiety, suggests a diverse range of interactions with biological targets. This article explores the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2,5-dimethylbenzophenone with azetidine in the presence of catalysts like aluminum chloride or boron trifluoride. This process is conducted under controlled conditions to optimize yield and purity. The compound's unique structure is characterized by:
- Azetidine Ring : Imparts specific reactivity and biological interactions.
- Benzophenone Core : Known for its role in UV absorption and potential therapeutic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activities and cellular signaling pathways through:
- Enzyme Inhibition : Binding to active sites on enzymes, potentially altering their function.
- Receptor Interaction : Modulating receptor activity which can influence physiological responses.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that the compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be compared to traditional antimicrobial agents.
- Anticancer Properties : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation. Specific studies have reported IC50 values indicating its potency against different cancer cell lines.
- Photoprotective Effects : Given its benzophenone structure, the compound may also provide protection against UV-induced cellular damage, making it a candidate for use in dermatological applications.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of various benzophenone derivatives highlighted the potential of this compound. The compound was tested against a range of Gram-positive and Gram-negative bacteria, demonstrating substantial inhibitory effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Pathogen | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
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Staphylococcus aureus | 32 | Penicillin | 16 |
Escherichia coli | 64 | Ampicillin | 32 |
Pseudomonas aeruginosa | 128 | Ciprofloxacin | 64 |
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.
Cell Line | IC50 (µM) | Control (DMSO) |
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MCF-7 (Breast Cancer) | 15 | 100 |
HeLa (Cervical Cancer) | 20 | 100 |
A549 (Lung Cancer) | 25 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.